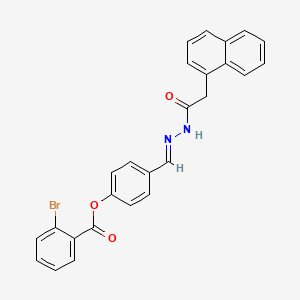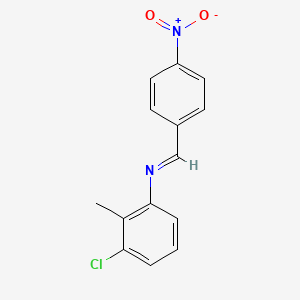![molecular formula C23H18ClN3O6 B11540361 3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11540361.png)
3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route for this compound involves the reaction of a substituted hydrazine with a 2-chlorobenzoic acid derivative. The specific reaction conditions and industrial production methods may vary, but the key steps include:
-
Hydrazine Derivative Formation: : The hydrazine moiety is formed by reacting an appropriate hydrazine compound (such as hydrazine hydrate) with a substituted acyl chloride or anhydride. This step introduces the hydrazine functionality.
-
Condensation Reaction: : The hydrazine derivative is then reacted with a 2-chlorobenzoic acid derivative (containing the nitrophenoxy group). The condensation reaction leads to the formation of the target compound.
Chemical Reactions Analysis
-
Benzylic Position Reactivity: : Due to the presence of the benzylic carbon (adjacent to the phenyl ring), this compound can undergo reactions at that position. Benzylic halides typically react via an SN1 pathway, forming resonance-stabilized carbocations .
-
Nitro Group Reactivity: : The nitro group (-NO2) is electron-withdrawing, making the compound susceptible to nucleophilic substitution reactions. Common reagents include amines, thiols, and other nucleophiles.
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: It may serve as a building block for designing functional materials.
Agrochemicals: The compound’s properties could be relevant for crop protection.
Mechanism of Action
The exact mechanism of action remains an area of active research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare this compound with related benzoate derivatives, considering factors like substituents, reactivity, and biological effects.
Properties
Molecular Formula |
C23H18ClN3O6 |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H18ClN3O6/c1-15-9-10-21(20(11-15)27(30)31)32-14-22(28)26-25-13-16-5-4-6-17(12-16)33-23(29)18-7-2-3-8-19(18)24/h2-13H,14H2,1H3,(H,26,28)/b25-13+ |
InChI Key |
BGOHWGFOLSNCGZ-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzonitrile](/img/structure/B11540281.png)
![Acetamide, N-(2,6-diethylphenyl)-2-[[6-[[(4-nitrophenyl)methylene]amino]-2-benzothiazolyl]thio]-](/img/structure/B11540289.png)
![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11540299.png)

![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)
![dioctyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11540310.png)



![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11540331.png)
![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11540332.png)
![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
